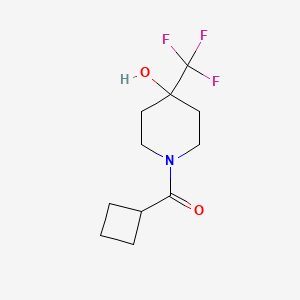

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol

Description

Properties

IUPAC Name |

cyclobutyl-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO2/c12-11(13,14)10(17)4-6-15(7-5-10)9(16)8-2-1-3-8/h8,17H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRRZCFAUQCCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCC(CC2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be cost-effective and scalable, making it suitable for commercial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The cyclobutanecarbonyl group is susceptible to hydrolysis due to ring strain and reactivity of the carbonyl group.

-

Acidic Hydrolysis :

Under acidic conditions (e.g., HCl in aqueous ethanol), the amide bond may hydrolyze to form a carboxylic acid derivative. The trifluoromethyl group’s electron-withdrawing effect could stabilize the transition state, enhancing reaction efficiency . -

Basic Hydrolysis :

In alkaline environments (e.g., NaOH, reflux), the cyclobutanecarbonyl group may undergo nucleophilic attack by hydroxide ions, leading to ring-opening or further degradation. The piperidin-4-ol hydroxyl group’s basicity could facilitate deprotonation, influencing reaction pathways .

Table 1: Hydrolysis Conditions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic | HCl (aq.), ethanol, reflux | Cyclobutane carboxylic acid derivative |

| Basic | NaOH (aq.), elevated temperature | Degraded or ring-opened product |

Oxidation Reactions

The piperidin-4-ol hydroxyl group can undergo oxidation to form a ketone (piperidin-4-one).

-

Oxidizing Agents :

Mild oxidants like pyridinium chlorochromate (PCC) in dichloromethane may oxidize the alcohol to a ketone without overoxidation . Stronger agents (e.g., KMnO₄) could lead to further degradation. -

Influence of Trifluoromethyl Group :

The electron-withdrawing trifluoromethyl group may stabilize the ketone product, enhancing reaction selectivity .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| PCC | DCM | Piperidin-4-one derivative |

| KMnO₄ | H₂O | Degraded product |

Esterification and Ether Formation

The hydroxyl group in piperidin-4-ol can participate in esterification or ether synthesis.

-

Esterification :

Reaction with carboxylic acids (e.g., acetic acid) in the presence of acid catalysts (e.g., H₂SO₄) forms esters. The trifluoromethyl group may enhance the electrophilicity of the carbonyl group in subsequent reactions . -

Ether Formation :

Alkylation with alkyl halides (e.g., R-X) under basic conditions (e.g., NaOH) generates ethers. The hydroxyl group’s nucleophilicity is critical, and the trifluoromethyl group may modulate steric effects .

Table 3: Esterification/Etherification

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetic acid, H₂SO₄ | Piperidin-4-ol ester |

| Etherification | R-X (e.g., methyl iodide), NaOH | Piperidin-4-ol ether |

Nucleophilic Substitution

The piperidine ring may undergo substitution reactions, though the target compound lacks a direct leaving group.

-

Substitution at Piperidine Ring :

If the cyclobutanecarbonyl group acts as a leaving group, substitution could occur under basic conditions (e.g., K₂CO₃ in DMF). The trifluoromethyl group’s electron-withdrawing nature might direct substitution to specific positions . -

Role of Trifluoromethyl Group :

The trifluoromethyl group’s steric bulk and electronic effects could influence reaction regioselectivity and kinetics .

Table 4: Substitution Conditions

| Reagents | Solvent | Outcome |

|---|---|---|

| K₂CO₃ | DMF | Substituted piperidine derivative |

| Cs₂CO₃ | DMSO | Enhanced substitution efficiency |

Reduction Reactions

The cyclobutanecarbonyl group may undergo reduction to form an amine.

-

LiAlH₄ Reduction :

In THF or diethyl ether, LiAlH₄ can reduce the amide to a primary amine. The trifluoromethyl group may affect reducing agent compatibility . -

Sodium Borohydride (NaBH₄) :

Selective reduction of the carbonyl group to an alcohol may occur under specific conditions, though the trifluoromethyl group’s stability limits side reactions .

Table 5: Reduction Outcomes

| Reagent | Solvent | Product |

|---|---|---|

| LiAlH₄ | THF | Cyclobutylamine derivative |

| NaBH₄ | MeOH | Alcoholic derivative |

Condensation Reactions

The hydroxyl group may participate in condensation reactions like the Mannich reaction.

-

Mannich Reaction :

Reaction with aldehydes and amines in acidic conditions could form β-amino carbonyl compounds. The trifluoromethyl group may influence the stability of intermediates . -

Aldol Condensation :

Under basic conditions, the hydroxyl group could act as a nucleophile, though steric hindrance from the trifluoromethyl group may limit reactivity .

Metabolic Stability and Bioavailability

The trifluoromethyl group enhances metabolic stability, as observed in similar piperidine derivatives. This is critical for pharmaceutical applications, where reduced metabolism prolongs systemic availability .

Scientific Research Applications

Medicinal Chemistry

1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol has been investigated for its potential as a serotonin and norepinephrine reuptake inhibitor . This action suggests its applicability in treating mood disorders such as depression and anxiety . Its structural characteristics allow it to interact effectively with neurotransmitter systems, making it a candidate for further development in psychopharmacology.

Inhibitory Actions

Research indicates that compounds similar to 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol exhibit inhibitory actions on monoacylglycerol lipase (MAGL), which is involved in the degradation of endocannabinoids. This mechanism positions the compound as a potential therapeutic agent for neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, by modulating the endocannabinoid system to reduce inflammation and promote neuroprotection .

Therapeutic Applications

- Neurodegenerative Diseases : A study explored the efficacy of MAGL inhibitors, including derivatives of 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol, showing promise in reducing neuroinflammation associated with Alzheimer's disease. The results indicated significant improvements in cognitive function in animal models treated with these compounds .

- Pain Management : Another investigation focused on the analgesic properties of this class of compounds. Preclinical trials demonstrated that 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol effectively alleviated inflammatory pain through its action on the endocannabinoid system, suggesting its potential use in chronic pain management therapies .

Summary of Applications

Mechanism of Action

The mechanism by which 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PIPD1 (GSK1985270A)

- Structure : 4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol.

- Activity : Inhibits Mycobacterium tuberculosis by targeting MmpL3, a transporter critical for mycolic acid translocation. Disrupts cell wall synthesis with an MIC₉₀ of 0.12 µM .

- Key Differences : PIPD1 features a benzyl group and chloro-trifluoromethylphenyl substituent, enhancing hydrophobicity for membrane penetration. The absence of a cyclobutanecarbonyl group in PIPD1 may reduce steric hindrance, facilitating interaction with MmpL3.

| Parameter | 1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol | PIPD1 |

|---|---|---|

| Core Structure | Piperidin-4-ol | Piperidin-4-ol |

| Substituents | Cyclobutanecarbonyl, -CF₃ | 2-Methylbenzyl, -CF₃, -Cl |

| Target | Not specified | MmpL3 (Mycobacterial) |

| Bioactivity | Undocumented | Anti-tubercular (MIC₉₀: 0.12 µM) |

| LogP (Predicted) | ~2.5–3.2 | ~3.8–4.5 |

1-(4-(Trifluoromethyl)phenyl)piperidin-4-ol (Compound 5)

- Structure : Simpler analog with a single trifluoromethylphenyl group.

- Applications : Intermediate for antimicrobial or CNS-targeted drugs. Lacks the cyclobutanecarbonyl group, reducing steric complexity.

| Parameter | 1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol | Compound 5 |

|---|---|---|

| Synthetic Yield | Not reported | 84% |

| Functional Groups | Cyclobutanecarbonyl, -CF₃ | -CF₃ only |

| Complexity | High (bulky substituents) | Moderate |

UDO and UDD (Pyridine Derivatives)

- Structures: UDO: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone. UDD: N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine.

- Activity: Non-azolic CYP51 inhibitors effective against Trypanosoma cruzi (IC₅₀: <1 µM), comparable to posaconazole .

- Contrast : The cyclobutanecarbonyl derivative lacks the pyridine and piperazine moieties critical for CYP51 binding, suggesting divergent targets.

| Parameter | 1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol | UDO/UDD |

|---|---|---|

| Target Enzyme | Undocumented | CYP51 |

| Antiparasitic Activity | Not tested | IC₅₀: <1 µM (vs. T. cruzi) |

| Structural Features | Cyclobutanecarbonyl, -CF₃ | Pyridine, piperazine, -CF₃ |

1-(2-Amino-1-phenylethyl)-4-(trifluoromethyl)piperidin-4-ol Fumarate

- Structure: Piperidin-4-ol with a 2-amino-1-phenylethyl side chain and fumarate counterion.

- Use: Pharmaceutical intermediate (CAS: 1185237-75-5). The amino-phenylethyl group may enhance CNS penetration, unlike the cyclobutanecarbonyl derivative’s likely peripheral activity .

| Parameter | 1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol | Fumarate Derivative |

|---|---|---|

| Bioavailability | Undocumented | Likely high (polar counterion) |

| Application | Undocumented | CNS drug intermediate |

Pharmacokinetic and Physicochemical Trends

- Lipophilicity : Trifluoromethyl groups increase logP (e.g., PIPD1: ~3.8–4.5), but cyclobutanecarbonyl may reduce it slightly due to partial polarity.

- Metabolic Stability : -CF₃ resists oxidative metabolism, while cyclobutanecarbonyl may undergo esterase-mediated hydrolysis.

- Synthetic Accessibility : Nickel-catalyzed routes (Compound 5) offer high yields, but acylation steps (target compound) may require optimization .

Biological Activity

1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol has the following chemical properties:

- Molecular Formula : C11H16F3NO2

- CAS Number : 2034367-59-2

- Molecular Weight : 251.25 g/mol

The compound features a piperidine ring, which is a common motif in many biologically active compounds. The trifluoromethyl group is known to enhance metabolic stability and influence the compound's interaction with biological targets.

Pharmacological Properties

Recent studies have indicated that 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol exhibits various pharmacological activities:

- Antihyperalgesic Effects : Similar compounds have shown significant antihyperalgesic effects in rodent models, indicating potential applications in pain management. For instance, AMG8562, a related compound, modulates TRPV1 receptors effectively without inducing hyperthermia.

- Neuropharmacological Activity : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Compounds with similar structures have been investigated for their effects on mood disorders and anxiety .

- Anti-inflammatory Properties : Compounds containing trifluoromethyl groups often exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This property is crucial for developing treatments for chronic inflammatory diseases.

The precise mechanisms of action for 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol are still under investigation. However, based on related compounds, the following mechanisms are proposed:

- Receptor Modulation : The compound may act as a modulator for specific receptors such as TRPV1 or serotonin receptors, influencing pain perception and mood regulation.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain.

Case Study 1: TRPV1 Modulation

In a study examining the effects of related piperidine derivatives on TRPV1 receptors, it was found that compounds with similar structures exhibited significant modulation of pain pathways in rodent models. The study concluded that these compounds could serve as leads for developing new analgesics.

Case Study 2: Anti-inflammatory Activity

Research focusing on the anti-inflammatory properties of trifluoromethyl-substituted compounds revealed that they effectively reduce pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1-Cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol | Antihyperalgesic, Anti-inflammatory | TRPV1 modulation, Enzyme inhibition |

| AMG8562 | Antihyperalgesic | TRPV1 modulation |

| F 13640 | Analgesic | 5-HT1A receptor agonism |

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-cyclobutanecarbonyl-4-(trifluoromethyl)piperidin-4-ol?

A multi-step synthesis approach is typically employed, involving:

- Step 1 : Functionalization of the piperidin-4-ol core with a trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation under anhydrous conditions.

- Step 2 : Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions.

- Step 3 : Cyclobutanecarbonyl introduction via coupling reactions (e.g., Schlenk techniques or carbodiimide-mediated acylation).

- Step 4 : Deprotection and purification using column chromatography or recrystallization (e.g., methanol-chloroform mixtures) .

Q. How can the molecular structure of this compound be confirmed?

- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and SHELXS (for structure solution) provides precise bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular interactions like C–H···F or C–H···O bonds stabilize crystal packing .

- Spectroscopic methods :

Advanced Research Questions

Q. What experimental strategies address low solubility in aqueous media during pharmacological testing?

- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability.

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance bioavailability.

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions while preserving the trifluoromethyl and cyclobutanecarbonyl moieties .

Q. How can contradictory spectroscopic and crystallographic data be resolved?

- Case example : Discrepancies in hydroxyl group orientation (equatorial vs. axial) may arise due to dynamic equilibria in solution vs. static crystal structures.

- Resolution methods :

Q. What are the key considerations for designing structure-activity relationship (SAR) studies?

- Core modifications :

- Replace cyclobutanecarbonyl with other bicyclic ketones (e.g., bicyclo[2.2.1]heptane) to assess steric effects.

- Vary trifluoromethyl positioning to evaluate electronic impacts on target binding.

- Biological assays : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ciprofloxacin) and solvent-matched blanks .

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalytic systems : Screen transition-metal catalysts (e.g., Pd/C or RuPhos) for coupling steps.

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

- Process monitoring : Use in-line FT-IR or HPLC to track intermediates and adjust reaction parameters in real time .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.